

An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone (CAS: 2503-44-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxyphenylacetone

Cat. No.: B024149

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetone (DHPA), also known as 1-(3,4-dihydroxyphenyl)-2-propanone, is a catechol-containing ketone and a significant metabolite in several key biological pathways. It is recognized as a metabolite of dopamine, L-DOPA, α -methyldopa, and the synthetic amphetamines MDMA (3,4-methylenedioxymethamphetamine) and MDEA (3,4-methylenediox-N-ethylamphetamine)[1][2]. Emerging research has highlighted its role as a potentially neurotoxic agent, of particular interest in the study of neurodegenerative diseases such as Parkinson's disease[3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and experimental protocols related to **3,4-Dihydroxyphenylacetone**.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Dihydroxyphenylacetone** is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Reference
CAS Number	2503-44-8	[5]
Molecular Formula	C ₉ H ₁₀ O ₃	[5]
Molecular Weight	166.17 g/mol	[5]
Appearance	White to very dark brown powder	[1]
Melting Point	-30 °C (decomposition)	[1]
Boiling Point	170-173 °C at 0.3 Torr	[1]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
pKa	9.59 ± 0.10 (Predicted)	[1]
InChI Key	JQXBETDGCMQLMK-UHFFFAOYSA-N	[5]
SMILES	CC(=O)CC1=CC(=C(O)C=C1)O	[5]

Synthesis and Purification

3,4-Dihydroxyphenylacetone can be synthesized through several routes, most notably via the oxidative deamination of α -methyldopa. Below is a representative experimental protocol for its enzymatic synthesis and a general procedure for its purification.

Enzymatic Synthesis from α -Methyldopa

This protocol is based on the known enzymatic conversion of α -methyldopa to **3,4-Dihydroxyphenylacetone** by DOPA decarboxylase^[6].

Materials:

- α -Methyldopa
- DOPA decarboxylase (DDC) enzyme

- Phosphate buffer (50 mM, pH 7.4)
- Glutamate dehydrogenase
- Required co-factors for DDC (e.g., Pyridoxal 5'-phosphate)
- Molecular oxygen source (air)

Protocol:

- Prepare a solution of α -methyldopa in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mM.
- Add DOPA decarboxylase to the reaction mixture to a final concentration of 1 μ M.
- Ensure the reaction mixture is well-aerated to provide a source of molecular oxygen.
- Incubate the reaction at 37°C with gentle agitation.
- Monitor the formation of **3,4-Dihydroxyphenylacetone** over time using HPLC with electrochemical detection.
- The reaction can be quenched by the addition of a strong acid, such as perchloric acid, to a final concentration of 0.1 M, which will precipitate the enzyme.
- Centrifuge the quenched reaction mixture to remove the precipitated enzyme. The supernatant will contain the product.

Purification by Column Chromatography

This is a general protocol for the purification of aryl ketones and can be adapted for **3,4-Dihydroxyphenylacetone**[\[7\]](#)[\[8\]](#)[\[9\]](#).

Materials:

- Silica gel (230-400 mesh)
- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)
- Crude **3,4-Dihydroxyphenylacetone** solution

Protocol:

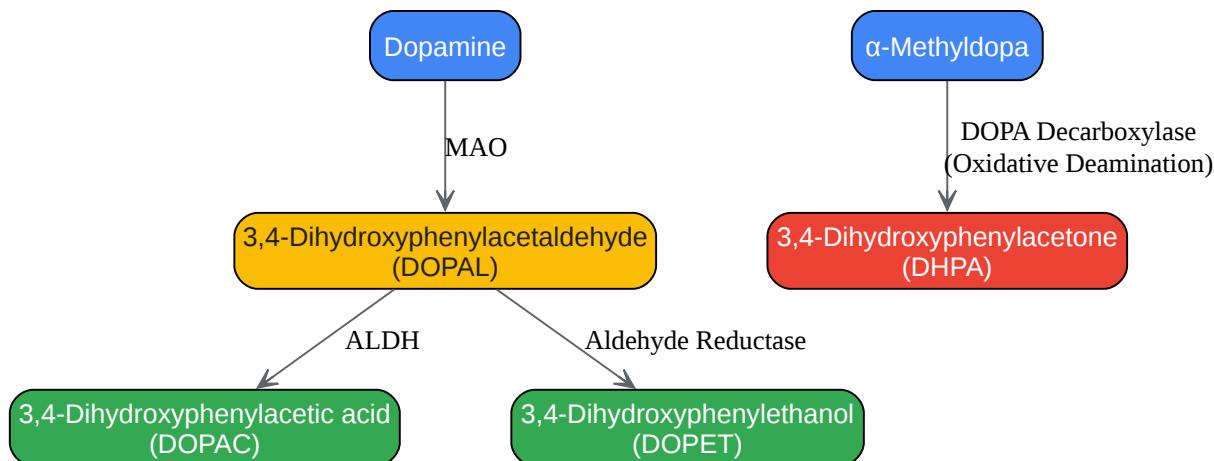
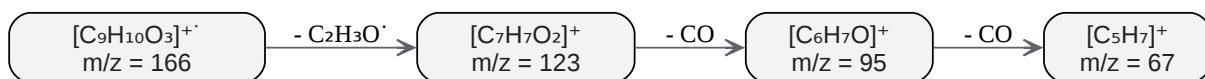
- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Equilibrate the column by running a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) through it.
- Concentrate the crude **3,4-Dihydroxyphenylacetone** solution under reduced pressure to a minimal volume.
- Load the concentrated crude product onto the top of the silica gel column.
- Begin elution with the hexane/ethyl acetate mixture, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3 or 5:5) to elute the compound of interest.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and a UV lamp for visualization.
- Combine the fractions containing the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified **3,4-Dihydroxyphenylacetone**.

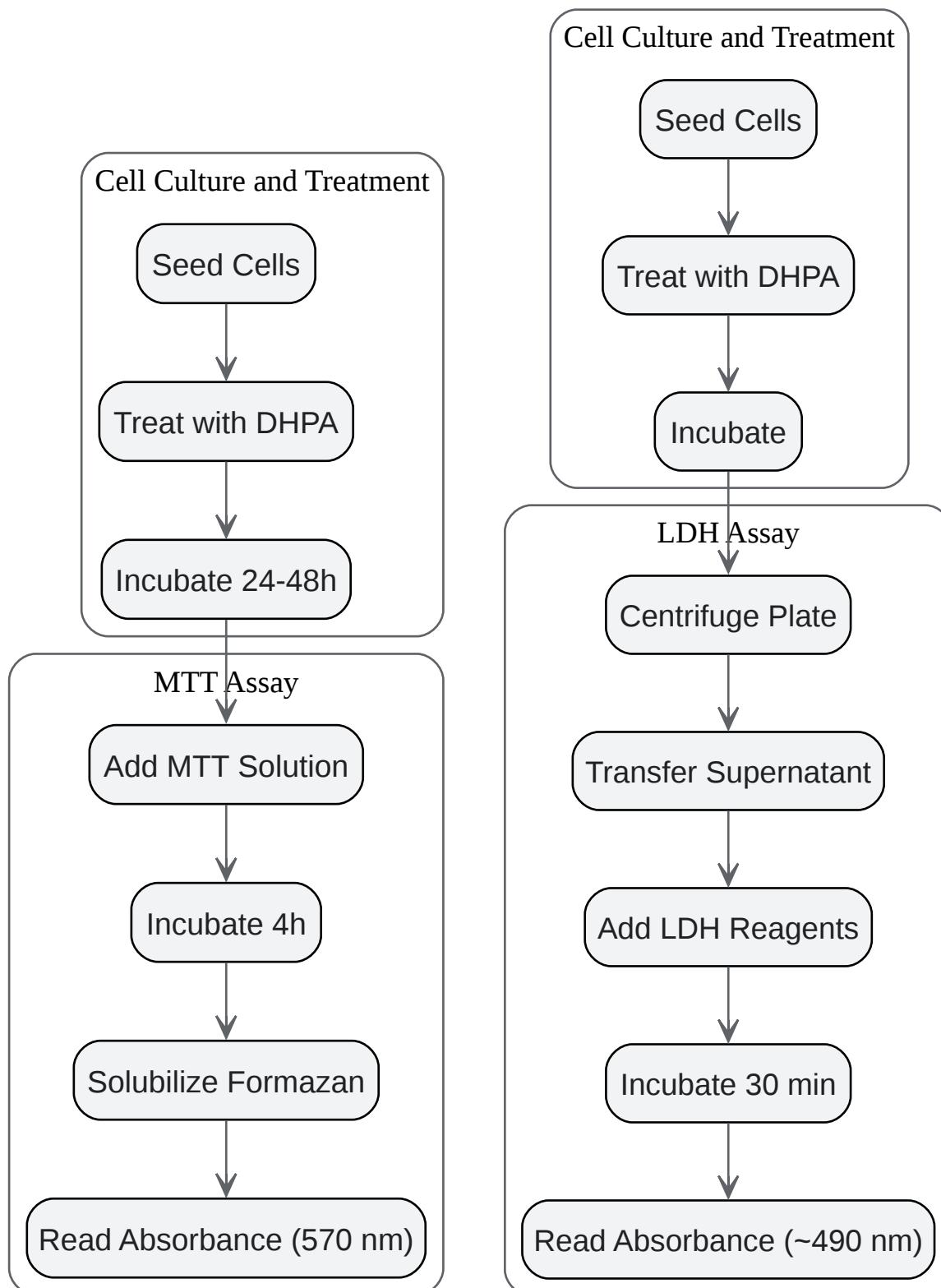
Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,4-Dihydroxyphenylacetone** based on its chemical structure and data for similar compounds.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural confirmation.



Predicted				
¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Proton	2.15	s	3H	-CH ₃
Proton	3.60	s	2H	-CH ₂ -
Proton	6.65	dd	1H	Ar-H
Proton	6.75	d	1H	Ar-H
Proton	6.80	d	1H	Ar-H
Proton	8.80	br s	1H	Ar-OH
Proton	8.90	br s	1H	Ar-OH
Predicted Chemical Shift (ppm)				
¹³ C NMR				Assignment
Carbon	29.0			-CH ₃
Carbon	50.0			-CH ₂ -
Carbon	115.5			Ar-CH
Carbon	116.0			Ar-CH
Carbon	121.0			Ar-CH
Carbon	128.0			Ar-C (quaternary)
Carbon	144.0			Ar-C-OH
Carbon	145.0			Ar-C-OH
Carbon	208.0			C=O


Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 166
Key Fragments (m/z)	123, 95, 67

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dihydroxyphenylacetone (CAS: 2503-44-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024149#3-4-dihydroxyphenylacetone-cas-number-2503-44-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com